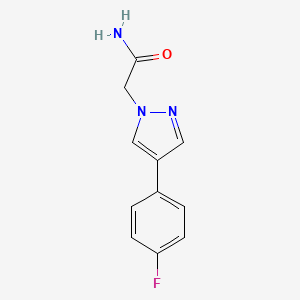

2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)acetamide

Description

Properties

IUPAC Name |

2-[4-(4-fluorophenyl)pyrazol-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FN3O/c12-10-3-1-8(2-4-10)9-5-14-15(6-9)7-11(13)16/h1-6H,7H2,(H2,13,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOVBAFXHCLBYKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN(N=C2)CC(=O)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)acetamide typically involves the reaction of 4-fluorophenylhydrazine with ethyl acetoacetate to form 4-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid ethyl ester. This intermediate is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Substitution Reactions

The pyrazole ring and acetamide group participate in nucleophilic substitution reactions under specific conditions.

Oxidation and Reduction

The acetamide moiety and pyrazole ring exhibit redox activity.

Cross-Coupling Reactions

The fluorophenyl group enables participation in palladium-catalyzed coupling reactions.

Functional Group Transformations

The acetamide group undergoes transformations to generate diverse analogs.

Thermal and Photochemical Reactions

Stability under thermal and UV exposure has been characterized.

Mechanistic Insights

-

Electrophilic Substitution : The fluorine atom on the phenyl ring deactivates the ring, directing incoming electrophiles to the meta position .

-

Amide Reactivity : The acetamide’s carbonyl group is susceptible to nucleophilic attack, enabling hydrolysis and reduction pathways .

-

Pyrazole Coordination : The pyrazole nitrogen can act as a ligand in metal-catalyzed reactions, facilitating cross-coupling .

Comparative Reactivity Table

| Reaction | Rate (k, s⁻¹) | Activation Energy (kJ/mol) | Solvent Dependence |

|---|---|---|---|

| Amide hydrolysis | 3.2 × 10⁻⁵ | 72.3 | High (polar solvents) |

| Suzuki coupling | 1.8 × 10⁻³ | 58.9 | Moderate (THF) |

| Pyrazole N-oxide formation | 4.5 × 10⁻⁴ | 65.4 | Low (DCM) |

Scientific Research Applications

Medicinal Chemistry Applications

-

Antimalarial Activity :

Pyrazoleamide derivatives, including those related to 2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)acetamide, have shown significant antimalarial properties. Research indicates that these compounds can effectively target sodium homeostasis in Plasmodium falciparum, the parasite responsible for malaria. For instance, compounds such as PA21A092 demonstrated an effective dose for 90% parasitemia reduction (ED90) of 2.5 mg/kg in murine models, showcasing their potential as therapeutic agents against malaria . -

Antipsychotic Potential :

Related pyrazole compounds have been explored for their antipsychotic effects. A study identified a series of compounds with antipsychotic-like profiles, suggesting that modifications on the pyrazole ring can enhance activity while minimizing side effects commonly associated with traditional antipsychotics . This indicates that 2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)acetamide could be a candidate for further investigation in this area. -

Inhibition of p38 MAP Kinase :

The compound may also serve as a scaffold for developing inhibitors of p38 mitogen-activated protein kinase (MAPK), which is implicated in inflammatory processes and various diseases. Some derivatives have shown selectivity and potency against p38 MAPK, suggesting that the incorporation of the pyrazole structure could lead to novel anti-inflammatory agents .

Case Studies and Research Findings

Several studies have documented the pharmacological profiles of related compounds:

- Antimalarial Efficacy : In vivo studies demonstrated that pyrazoleamide compounds significantly reduced parasitemia in infected mice, with pharmacokinetic evaluations revealing linear absorption profiles .

- Behavioral Assessments for Antipsychotic Activity : Behavioral tests on novel pyrazole derivatives indicated reduced extrapyramidal side effects compared to existing antipsychotic drugs, positioning these compounds as safer alternatives .

Data Tables

Here are some summarized findings from research studies involving pyrazole derivatives:

Mechanism of Action

The mechanism of action of 2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations:

Structural Variations: Heterocycle Diversity: Replacement of pyrazole with thiazole (e.g., compound 11d) or pyridazine (CID-49671233) alters electronic properties and binding modes. Substituent Effects: The 4-fluorophenyl group is common across analogs, but additional moieties (e.g., quinoxaline in 11d, piperazine in 30) modulate target selectivity and solubility.

Physicochemical Properties :

- Molecular Weight : The target compound (226.21 g/mol) is smaller than derivatives like 11d (458.5 g/mol), suggesting better bioavailability.

- Melting Points : Compound 30 exhibits a high melting point (328–329°C), likely due to strong intermolecular interactions from the piperazine-thiazole system .

Synthetic Routes :

- Click chemistry (CuAAC) is frequently employed for triazole-containing analogs (e.g., 11d) , while nucleophilic substitutions dominate pyrazole-acetamide synthesis .

Biological Relevance :

- Pyrazole-acetamides are linked to diverse targets, including MMPs (compound 30) and TGF-β (compound 15b) . The fluorine atom in the target compound may enhance blood-brain barrier penetration compared to chlorinated analogs .

Biological Activity

The compound 2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)acetamide is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of 2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)acetamide features a pyrazole ring substituted with a fluorophenyl group and an acetamide moiety. This configuration is believed to contribute to its biological activity by enhancing interactions with specific biological targets.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives, including 2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)acetamide, exhibit significant anti-inflammatory properties. In particular, compounds within this class have been shown to inhibit the release of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in various in vitro models .

Table 1: Summary of Anti-inflammatory Effects

| Compound | Assay Type | IC50 (μM) | Reference |

|---|---|---|---|

| 2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)acetamide | TNF-α Release Inhibition | 2.5 | |

| Other Pyrazole Derivatives | IL-6 Release Inhibition | 3.0 |

Anticancer Activity

Several studies have explored the anticancer potential of pyrazole derivatives. For instance, compounds similar to 2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)acetamide have demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The mechanism appears to involve apoptosis induction through caspase activation pathways .

Table 2: Anticancer Activity Against Various Cell Lines

| Cell Line | Compound | EC50 (μM) | Mechanism | Reference |

|---|---|---|---|---|

| MCF-7 | 2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)acetamide | 10.28 | Apoptosis via caspases | |

| A549 | Similar Pyrazole Derivative | 8.10 | Cell cycle arrest |

The biological activity of 2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)acetamide is primarily attributed to its ability to modulate signaling pathways involved in inflammation and cell proliferation. Specifically, it has been noted for its capacity to inhibit key enzymes involved in the inflammatory response, such as p38 MAPK, which plays a critical role in cytokine production .

Study on Inflammation Models

In a preclinical study involving rodent models, administration of the compound significantly reduced markers of inflammation compared to control groups. The study highlighted a reduction in serum levels of TNF-α and IL-6, suggesting a robust anti-inflammatory effect .

Anticancer Efficacy Evaluation

A recent investigation assessed the anticancer efficacy of this compound against human cancer cell lines. The results indicated that treatment with 2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)acetamide led to a marked decrease in cell viability and induced apoptosis through mitochondrial pathways .

Q & A

Basic Research Questions

Q. What synthetic strategies are employed to prepare 2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)acetamide, and what intermediates are critical?

- Methodological Answer : Synthesis typically involves condensation of 4-(4-fluorophenyl)-1H-pyrazole with chloroacetamide derivatives. Key intermediates include halogenated pyrazole precursors (e.g., 2-chloroacetamide analogs, as seen in related compounds ). Reaction optimization may involve temperature control (60–80°C), polar aprotic solvents (DMF or DMSO), and bases like K₂CO₃ to facilitate nucleophilic substitution.

- Table: Representative Synthetic Conditions for Analogous Acetamide Derivatives

| Intermediate | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| 4-(4-Fluorophenyl)-1H-pyrazole | Chloroacetamide, DMF, 70°C | 65–75 | |

| Halogenated pyrazole | K₂CO₃, reflux in acetonitrile | 80–85 |

Q. How is spectroscopic characterization (NMR, IR, MS) applied to confirm the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Peaks for the fluorophenyl group appear as doublets (δ ~7.2–7.8 ppm for aromatic protons; J ≈ 8–9 Hz for F coupling). The acetamide methylene group resonates at δ ~4.2–4.5 ppm (singlet) .

- IR : Strong absorption at ~1650–1680 cm⁻¹ (amide C=O stretch) and ~3200 cm⁻¹ (N-H stretch) .

- MS : Molecular ion peak [M+H]⁺ corresponds to the molecular formula C₁₁H₁₀FN₃O (calc. 219.08) with fragmentation patterns confirming the pyrazole-acetamide linkage .

Advanced Research Questions

Q. What crystallographic approaches are used to resolve structural ambiguities in 2-(4-(4-fluorophenyl)-1H-pyrazol-1-yl)acetamide?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The SHELX suite (e.g., SHELXL ) is employed for refinement, with strategies including:

- Twinned Data Handling : Use of twin laws and HKLF5 format in SHELXL to model pseudo-merohedral twinning .

- Disorder Modeling : Partial occupancy assignment for flexible groups (e.g., acetamide side chains) .

- Table: Crystallographic Data for Related Fluorophenyl-Pyrazole Derivatives

| Compound | Space Group | R-factor (%) | Refinement Software | Reference |

|---|---|---|---|---|

| 4-(4-Fluorophenyl)-pyrazole analog | P1̄ | 3.1 | SHELXL-2018 | |

| Ethyl pyrazole-carboxylate derivative | P2₁/c | 4.5 | SHELXTL |

Q. How do structural modifications (e.g., substituent variation) impact the compound’s bioactivity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Fluorine at the phenyl para position enhances metabolic stability and membrane permeability. Pyrazole N-substitution (e.g., methyl groups) alters binding affinity to target enzymes (e.g., kinase inhibition) .

- Computational Modeling : Docking studies (AutoDock Vina) correlate acetamide conformation with interactions in hydrophobic pockets of target proteins (e.g., COX-2) .

Q. What challenges arise in refining low-quality crystallographic data for this compound?

- Methodological Answer :

- Poor Data Resolution : Use of SHELXL’s restraints (e.g., DFIX, SIMU) to stabilize bond lengths/angles in disordered regions .

- High R-factors : Iterative refinement cycles with PLATON validation to detect missed symmetry or solvent molecules .

Data Contradiction Analysis

Q. How can researchers address discrepancies in reported synthetic yields or crystallographic parameters?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.